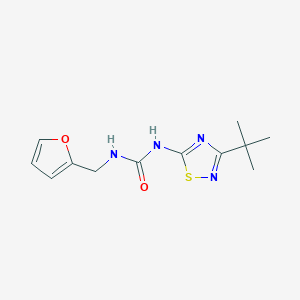
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(furan-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(furan-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of thiadiazoles and ureas. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(furan-2-ylmethyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with oxidizing agents such as hydrogen peroxide or bromine.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Formation of the Urea Linkage: The urea linkage can be formed by reacting the thiadiazole derivative with an isocyanate or by the reaction of an amine with phosgene followed by the addition of the furan-2-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(furan-2-ylmethyl)urea would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. If used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group.
Uniqueness
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(furan-2-ylmethyl)urea is unique due to the presence of both the thiadiazole and furan rings, which may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
1-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)9-14-11(19-16-9)15-10(17)13-7-8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFONKXFWLAUSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine](/img/structure/B7058169.png)
![4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B7058171.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide](/img/structure/B7058179.png)
![1-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-3-[(4-methoxy-3-methylphenyl)methyl]urea](/img/structure/B7058183.png)
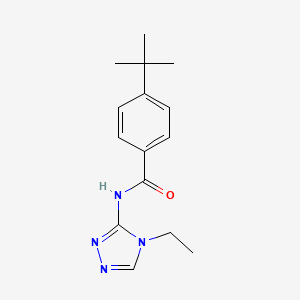
![1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7058186.png)
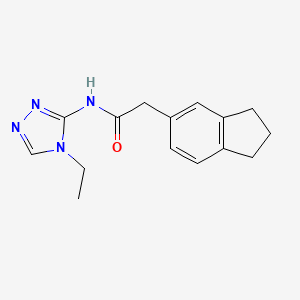
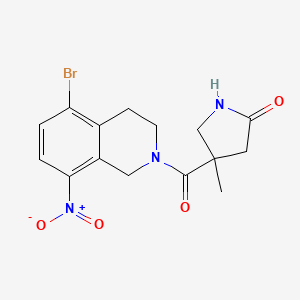
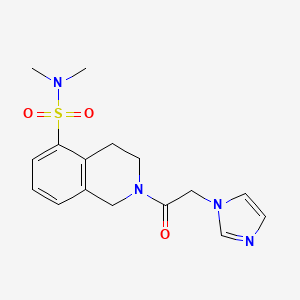
![4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7058216.png)
![N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide](/img/structure/B7058219.png)
![N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide](/img/structure/B7058224.png)
![1-[2-(1-benzothiophen-3-yl)acetyl]-N-ethylpyrrolidine-3-sulfonamide](/img/structure/B7058235.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide](/img/structure/B7058239.png)
